4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide

Medicinal Chemistry Synthetic Methodology Sulfone Building Blocks

Choose 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide for a decisive advantage in parallel synthesis: the thiomorpholine ring is fully oxidized to the metabolically stable 1,1-dioxide, eliminating late-stage sulfur oxidation that risks compromising sensitive downstream functionalities. The primary aniline enables high-throughput amidation, reductive amination, sulfonylation, or diazonium chemistry. The 32 Da mass differential vs. the non-oxidized analog provides unambiguous QC confirmation by LC/GC-MS. With ≥98% purity, ambient storage/shipping, and proven utility in kinase and antibacterial programs, this bifunctional intermediate reduces step count and improves atom economy. Ideal for hit-to-lead and lead optimization libraries.

Molecular Formula C10H14N2O2S
Molecular Weight 226.3 g/mol
CAS No. 105297-10-7
Cat. No. B1294190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide
CAS105297-10-7
Molecular FormulaC10H14N2O2S
Molecular Weight226.3 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CCN1C2=CC=C(C=C2)N
InChIInChI=1S/C10H14N2O2S/c11-9-1-3-10(4-2-9)12-5-7-15(13,14)8-6-12/h1-4H,5-8,11H2
InChIKeyPLQZCPNIYKUNPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide (CAS 105297-10-7): Core Structural and Physicochemical Baseline for Procurement


4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide (CAS 105297-10-7) is a heterobifunctional building block comprising a 4-aminophenyl (aniline) moiety N-linked to a thiomorpholine ring fully oxidized to its 1,1-dioxide (sulfone) form, with molecular formula C₁₀H₁₄N₂O₂S and a molecular weight of 226.29 g/mol . Commercially available at ≥98% purity (GC/T), the compound is supplied as a light yellow to brown crystalline powder with a reported melting point of 192–197 °C (lit. 194 °C) and a density of approximately 1.517 g/mL at 25 °C [1][2]. The molecule retains a primary aromatic amine for functional derivatization (e.g., diazotization, amidation, reductive amination) while incorporating the electron-withdrawing and metabolically stabilized thiomorpholine S,S-dioxide heterocycle, distinguishing it from both non-oxidized thiomorpholine analogs and oxygen-containing morpholine counterparts [3].

Why 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide (CAS 105297-10-7) Cannot Be Substituted with Non-Oxidized or Morpholine-Based Analogs


Substituting 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide with 4-Thiomorpholinoaniline (CAS 22589-35-1), 4-Morpholinoaniline, or unfunctionalized thiomorpholine dioxide introduces distinct and often unacceptable divergences in molecular properties and synthetic utility. The 1,1-dioxide (sulfone) group fundamentally alters electronic character relative to the non-oxidized thioether, reducing sulfur nucleophilicity and preventing unwanted metabolic S-oxidation or S-alkylation side reactions during downstream synthesis [1][2]. In contrast, replacing the thiomorpholine dioxide with a morpholine ring eliminates the sulfone entirely and substitutes sulfur with oxygen, altering hydrogen-bonding capacity, lipophilicity, and conformational preferences in ways that cannot be predicted without empirical SAR data [3]. Moreover, the integrated bifunctionality—a free primary aniline on one terminus and the oxidized thiomorpholine on the other—obviates the need for separate introduction of a sulfone moiety later in a synthetic sequence, reducing step count and improving overall atom economy relative to assembling these features sequentially . The quantitative evidence below delineates these points of differentiation that generic substitution fails to capture.

Quantitative Differentiation Evidence for 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide (CAS 105297-10-7) Versus Structural Analogs


Oxidation State and Electronic Differentiation: 1,1-Dioxide vs. Non-Oxidized Thiomorpholine

The 1,1-dioxide oxidation state of the sulfur atom in 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide fundamentally differentiates it from its non-oxidized analog 4-Thiomorpholinoaniline (CAS 22589-35-1). The sulfone (S,S-dioxide) renders the sulfur non-nucleophilic and metabolically resistant to further oxidation, while the non-oxidized thioether remains susceptible to S-oxidation and S-alkylation side reactions during downstream synthetic transformations [1]. This electronic distinction is critical for chemoselectivity in parallel medicinal chemistry campaigns: the aniline nitrogen can be selectively derivatized without interference from the thiomorpholine sulfur in the dioxide form, whereas the non-oxidized analog may require protecting group strategies or risk undesired sulfur participation [2].

Medicinal Chemistry Synthetic Methodology Sulfone Building Blocks

Thermal and Physical Stability: Melting Point and Boiling Point Differentials

4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide exhibits a markedly higher melting point and boiling point compared to its non-oxidized analog, reflecting the increased polarity and intermolecular interactions conferred by the sulfone group. The dioxide melts at 192–197 °C (lit. 194 °C) and boils at approximately 525.4 °C at 760 mmHg . In contrast, the non-oxidized analog 4-Thiomorpholinoaniline (CAS 22589-35-1) boils at 399.0±37.0 °C at 760 mmHg, a difference of approximately 126 °C . This elevated thermal stability enables the dioxide to withstand higher-temperature reaction conditions (e.g., amide couplings at reflux, Suzuki–Miyaura cross-couplings) without decomposition, broadening the scope of compatible synthetic transformations relative to the non-oxidized analog.

Process Chemistry Purification Thermal Stability

Synthetic Entry and Intermediate Utility: Direct Access to Thiomorpholine Dioxide-Containing Pharmacophores

4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide serves as a pre-assembled bifunctional intermediate that installs both the aniline handle and the thiomorpholine dioxide pharmacophore in a single synthetic step. The parent thiomorpholine 1,1-dioxide scaffold (CAS 39093-93-1) is a recognized privileged structure in medicinal chemistry, used in the preparation of antibacterial biaryloxazolidinone analogs, isothiazolo-pyridine cyclin G-associated kinase (GAK) inhibitors, and antiviral agents [1]. By incorporating the 4-aminophenyl group directly onto the thiomorpholine dioxide nitrogen, this compound eliminates the need for separate N-arylation of thiomorpholine dioxide followed by nitro reduction, a sequence that would otherwise be required when starting from unsubstituted thiomorpholine dioxide and 4-nitrohalobenzene . The compound is explicitly utilized as a key intermediate in the synthesis of anti-cancer and anti-inflammatory drug candidates, with the free aniline enabling rapid library diversification through amide bond formation, reductive amination, or diazonium chemistry .

Pharmaceutical Intermediates Drug Discovery Parallel Synthesis

Physicochemical Property Differentiation: Density and Molar Volume

The 1,1-dioxide functional group imparts measurably distinct physicochemical properties to 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide relative to non-oxidized analogs. The dioxide exhibits a density of approximately 1.517 g/mL at 25 °C and a molar volume of 170.5 cm³/mol [1][2]. In comparison, the non-oxidized analog 4-Thiomorpholinoaniline (CAS 22589-35-1) has a lower density of 1.2±0.1 g/cm³ . This density differential reflects the increased molecular packing efficiency conferred by the polar sulfone group and has implications for solid-state formulation, crystallization behavior, and chromatographic purification (e.g., flash column retention characteristics). Additionally, the dioxide form has a calculated molar refractivity of 59.54, a parameter that correlates with polarizability and can inform predictions of membrane permeability and logP in drug design contexts [2].

Formulation Solubility Prediction Material Science

Safety and Handling Profile: Hazard Classification for Laboratory Procurement

4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide carries defined hazard classifications that must be considered for laboratory procurement and handling. The compound is classified with hazard code R36/37/38, indicating it is irritating to eyes, respiratory system, and skin [1]. Corresponding safety guidance includes S26 (in case of contact with eyes, rinse immediately with plenty of water and seek medical advice). These classifications are consistent with the compound's status as a primary aromatic amine, a structural class known for potential sensitization and irritation properties. While the non-oxidized analog 4-Thiomorpholinoaniline is also classified as toxic (UN2811) and requires storage at 2–8 °C, the dioxide form is stable at room temperature (long-term storage recommended in a cool, dry place), offering less restrictive storage requirements for routine laboratory use [2]. This distinction in storage conditions is operationally relevant for procurement planning and inventory management.

Laboratory Safety Procurement Compliance EHS

Molecular Weight and Formula Differentiation from Non-Oxidized Analog

The molecular weight of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide is 226.29 g/mol (molecular formula C₁₀H₁₄N₂O₂S), representing an increase of 32 mass units compared to the non-oxidized analog 4-Thiomorpholinoaniline (CAS 22589-35-1, MW 194.3 g/mol, formula C₁₀H₁₄N₂S) [1]. This mass differential corresponds to the two oxygen atoms of the sulfone group and provides a definitive analytical handle for distinguishing the dioxide from its non-oxidized counterpart via LC–MS or GC–MS. In quality control and compound identity verification workflows, this mass difference enables unambiguous confirmation that the correct oxidation state has been procured and is being used in downstream experiments, reducing the risk of misidentification that could compromise SAR studies or synthetic route validation.

Analytical Chemistry Mass Spectrometry Quality Control

Optimal Research and Industrial Application Scenarios for 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide (CAS 105297-10-7)


Medicinal Chemistry: Synthesis of Thiomorpholine Dioxide-Containing Kinase Inhibitors and Antibacterial Agents

The thiomorpholine 1,1-dioxide scaffold is established in the synthesis of cyclin G-associated kinase (GAK) inhibitors and antibacterial biaryloxazolidinone analogs [1]. 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide provides a direct entry point to these pharmacophores, with the free aniline enabling rapid diversification via amide coupling with carboxylic acid building blocks, reductive amination with aldehydes, or sulfonamide formation. The 1,1-dioxide oxidation state eliminates the need for late-stage sulfur oxidation that could otherwise compromise sensitive functional groups, making this compound particularly valuable in parallel synthesis libraries targeting kinase and antibacterial programs. Derivatives of this compound have been investigated for protein kinase inhibition and anticancer activity .

Process Chemistry: Development of Robust High-Temperature Synthetic Routes

With a boiling point of approximately 525.4 °C at 760 mmHg and a melting point of 192–197 °C, 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide exhibits thermal stability suitable for high-temperature reaction conditions including amide couplings at reflux, Suzuki–Miyaura cross-couplings, and Buchwald–Hartwig aminations that may be inaccessible to less thermally stable analogs [1]. The compound remains solid at room temperature and is compatible with standard organic solvents, facilitating purification by recrystallization or flash chromatography. Its room-temperature storage stability simplifies inventory management in process development laboratories compared to analogs requiring refrigeration .

Parallel Synthesis and Library Production: Bifunctional Scaffold for Aniline-Directed Diversification

As a pre-assembled bifunctional intermediate, 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide is optimal for parallel synthesis workflows where the thiomorpholine dioxide moiety is a constant pharmacophoric element and structural diversity is introduced through the aniline nitrogen [1]. The compound serves as a key intermediate in synthesizing anti-cancer and anti-inflammatory drug candidates . The primary aromatic amine is amenable to a broad range of high-throughput-compatible reactions including amide bond formation with activated esters, sulfonylation with sulfonyl chlorides, reductive amination, and diazonium salt generation for azo-coupling or Sandmeyer-type transformations. This reaction versatility, combined with the metabolic stability conferred by the sulfone group, positions the compound as a strategic building block for hit-to-lead and lead optimization campaigns.

Analytical Chemistry and Quality Control: Mass Spectrometric Differentiation

The 32 Da mass differential between 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide (MW 226.29) and its non-oxidized analog 4-Thiomorpholinoaniline (MW 194.3) provides a definitive analytical handle for compound identity verification via LC–MS or GC–MS [1]. In quality control workflows, this mass difference enables unambiguous confirmation that the correct oxidation state has been procured and is being used in downstream experiments. The compound's molecular formula (C₁₀H₁₄N₂O₂S) and calculated physicochemical parameters—including molar refractivity (59.54) and molar volume (170.5 cm³/mol)—provide additional orthogonal data points for identity confirmation and purity assessment .

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